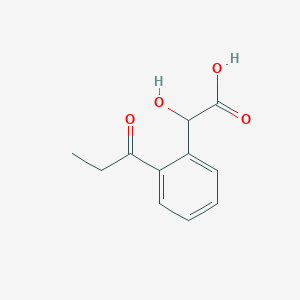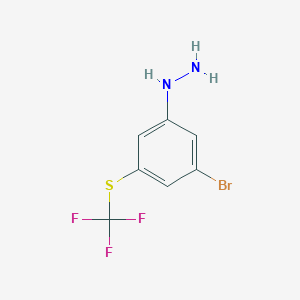
Methyl 3-methyl-6-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H8F3NO2 It is a derivative of picolinic acid, where the methyl group is attached to the nitrogen atom, and the trifluoromethyl group is attached to the 6th position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-6-(trifluoromethyl)picolinate typically involves the esterification of 3-methyl-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
Methyl 3-methyl-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Methyl 3-methyl-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in terms of bioavailability and metabolic stability.
Industry: this compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability.
作用機序
The mechanism of action of Methyl 3-methyl-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Methyl 3-(trifluoromethyl)picolinate: Similar structure but lacks the additional methyl group at the 3rd position.
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Contains a fluorine atom at the 5th position instead of a methyl group at the 3rd position.
Methyl 6-chloro-3-(trifluoromethyl)picolinate: Contains a chlorine atom at the 6th position instead of a methyl group.
Uniqueness
Methyl 3-methyl-6-(trifluoromethyl)picolinate is unique due to the presence of both a methyl group at the 3rd position and a trifluoromethyl group at the 6th position. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
methyl 3-methyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-4-6(9(10,11)12)13-7(5)8(14)15-2/h3-4H,1-2H3 |
InChIキー |
RMYDGRRORQHGAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)



